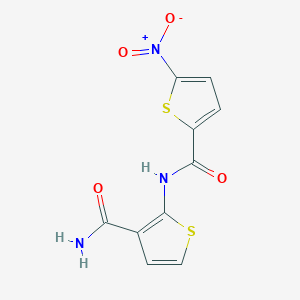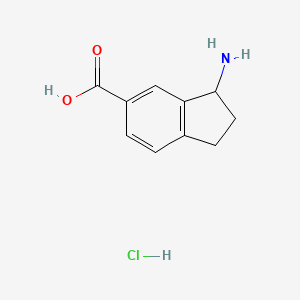![molecular formula C22H18FN5O2 B2849128 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-95-2](/img/structure/B2849128.png)
7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. It features a fused pyrimidine core with additional aromatic and heterocyclic substituents.
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the pyrimido[4,5-d]pyrimidine core. Key intermediates often include fluorobenzyl derivatives and dihydroisoquinolines.
Reaction Conditions
The synthetic pathway involves:
Condensation reactions to form the pyrimidine ring.
Fluorination steps to introduce the fluorobenzyl moiety.
N-alkylation to attach the isoquinolinyl group.
Industrial Production Methods
In an industrial setting, production would likely involve optimized reaction conditions to maximize yield and purity, such as:
High-pressure reactors for condensation steps.
Controlled temperature and pH to facilitate fluorination.
Advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding oxo-derivatives.
Reduction: : Reduction can be used to modify the nitrogen heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Halogenation agents, nucleophiles like amines or alcohols.
Major Products
Products of these reactions include various fluorinated, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound has a wide range of applications in fields such as:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: : Investigation as a candidate for drug development, particularly targeting central nervous system disorders.
Industry: : Use as a precursor in the production of specialized pharmaceuticals or agrochemicals.
Mechanism of Action
The compound's biological activity often involves:
Molecular Targets: : Binding to receptors or enzymes, such as protein kinases.
Pathways: : Interfering with signaling pathways, potentially inhibiting cell proliferation or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2-Benzylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione): : Lacks the fluorine atom and isoquinolinyl group.
3-(2-Fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the isoquinolinyl group.
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the fluorobenzyl group.
Unique Features
The fluorobenzyl moiety imparts unique electronic properties.
The isoquinolinyl group adds steric bulk and potential for additional biological activity.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-18-8-4-3-7-16(18)13-28-20(29)17-11-24-21(25-19(17)26-22(28)30)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11H,9-10,12-13H2,(H,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXCTYOKYSNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)

![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)

![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)

